LY3007113 is a novel compound that has garnered attention in the pharmaceutical and biochemical research communities. It is primarily classified as a selective serotonin receptor modulator, specifically targeting the serotonin receptor subtype 2A. This compound has been investigated for its potential therapeutic applications in treating various psychiatric disorders, including depression and anxiety.
LY3007113 was developed by Eli Lilly and Company, a global pharmaceutical company known for its research and development in various therapeutic areas. The compound is part of a broader class of serotonin receptor modulators, which are being explored for their ability to influence mood and cognition.
LY3007113 is classified as a small molecule drug candidate. It falls under the category of psychoactive agents due to its action on serotonin receptors, which play a crucial role in mood regulation and cognitive functions.
The synthesis of LY3007113 involves several key steps that utilize standard organic chemistry techniques. The initial synthesis begins with commercially available starting materials that undergo a series of reactions to build the complex molecular structure of LY3007113.
The synthetic route has been optimized to improve yield and reduce by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to confirm the identity and purity of LY3007113 at each stage of synthesis.
The molecular structure of LY3007113 is characterized by its unique arrangement of atoms, which contributes to its activity at serotonin receptors.
LY3007113 participates in various chemical reactions that can be characterized by its functional groups.
Reactions involving LY3007113 are typically monitored using analytical techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) to ensure reaction progress and product identification.
The mechanism of action of LY3007113 is primarily linked to its interaction with serotonin receptors in the brain.
Pharmacological studies have demonstrated that LY3007113 exhibits dose-dependent effects on serotonin receptor activity, supporting its potential use in clinical settings for managing psychiatric conditions.
Understanding the physical and chemical properties of LY3007113 is essential for evaluating its suitability as a therapeutic agent.
Comprehensive analyses using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been performed to assess thermal stability and degradation profiles.
LY3007113 has significant potential applications in scientific research and therapeutic development.
LY3007113 (also known as LY2228820 analog) is a selective small-molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway, specifically designed to compete with ATP binding within the catalytic cleft of p38 kinases. The p38 MAPK family comprises four isoforms (α, β, γ, δ) encoded by distinct genes, sharing a conserved Thr-Gly-Tyr (TGY) dual phosphorylation motif essential for activation. Among these, p38α (MAPK14) and p38β (MAPK11) share the highest sequence homology (~70%), while p38γ (MAPK12) and p38δ (MAPK13) exhibit approximately 60% identity with p38α [4] [7]. This structural conservation extends to the ATP-binding pocket, enabling LY3007113 to bind multiple isoforms, though with variable affinity.
Biochemical profiling reveals that LY3007113 demonstrates highest affinity for p38α, the most ubiquitously expressed and biologically dominant isoform in stress response and inflammation. The inhibitor's pyridinyl-imidazole scaffold facilitates interactions with key residues in the hydrophobic region I and phosphate-binding loop of p38α's catalytic domain. Comparative analyses indicate reduced binding efficiency for p38β, attributed to subtle conformational differences in the ATP-binding pocket, particularly near the gatekeeper region. Limited data exists for p38γ and p38δ due to their restricted tissue expression (enriched in skeletal muscle, salivary, and adrenal glands), though in silico modeling predicts lower inhibitory constants (K~i~) for these isoforms based on divergence in the L3 and L4 loop structures [4] [5] [7].
Table 1: Binding Affinity Profile of LY3007113 Across p38 MAPK Isoforms
Isoform | Gene | Tissue Expression | Relative Binding Affinity | Key Structural Determinants |
---|---|---|---|---|
p38α | MAPK14 | Ubiquitous | High (Reference) | Conserved ATP-pocket residues (Lys53, Met109) |
p38β | MAPK11 | Brain, heart, lungs | Moderate | Gatekeeper residue variation; altered L3 loop dynamics |
p38γ | MAPK12 | Skeletal muscle | Low (Predicted) | Divergent hydrophobic pocket; larger L4 loop |
p38δ | MAPK13 | Lungs, kidneys, glands | Low (Predicted) | Unique ATP-pocket steric hindrance; L4 loop conformation |
LY3007113 functions as a competitive ATP antagonist, directly binding to the active site of p38α with high specificity. Kinetic studies using recombinant p38α demonstrate concentration-dependent inhibition of substrate phosphorylation (e.g., ATF-2), following Michaelis-Menten kinetics with an IC~50~ value in the low nanomolar range. Isothermal titration calorimetry confirms 1:1 stoichiometry, with binding driven by enthalpy changes from hydrogen bonding with His107 and Leu108 residues and hydrophobic interactions with Ile84 and Leu104. Crucially, LY3007113 stabilizes the DFG-in (Asp-Phe-Gly) conformation of the activation loop, preventing the conformational shift required for catalytic activity. This binding mode sterically obstructs phospho-transfer to downstream substrates and impedes the dual phosphorylation of T180/Y182 by upstream kinases MKK3/MKK6, thereby interrupting canonical activation cascades [3] [4] [7].
The primary downstream effector of p38α is MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2). Upon phosphorylation by p38α at Thr222, Ser272, and Thr334, MK2 undergoes conformational changes that unmask its nuclear export signal (NES), leading to rapid cytoplasmic translocation. LY3007113’s inhibition of p38α thus directly prevents MK2 activation, disrupting a critical node in pro-inflammatory and pro-survival signaling networks [6] [7].
MK2 phosphorylates several RNA-binding proteins (RBPs) that stabilize mRNAs encoding key cytokines. By blocking MK2 activation, LY3007113 profoundly suppresses the production of tumor-promoting cytokines within the tumor microenvironment (TME):
Table 2: LY3007113-Mediated Cytokine Suppression via MK2 Inhibition
Cytokine | mRNA Stability Regulator | MK2 Phosphorylation Site | Fold Reduction with LY3007113 | Functional Impact in TME |
---|---|---|---|---|
TNF-α | Tristetraprolin (TTP) | Ser52, Ser178 | >2.5-fold | Decreased macrophage infiltration; reduced necrosis |
IL-6 | HuR (ELAVL1) | Ser118, Ser221 | 2.0–3.0-fold | Attenuated STAT3 activation in cancer cells |
IL-1β | TTP / AUF1 | Undefined | >4.0-fold | Impaired angiogenesis; reduced PMN-MDSC recruitment |
Beyond cytokine control, MK2 phosphorylates transcriptional regulators and kinases that drive oncogenic phenotypes:
This multi-faceted disruption of MK2-dependent networks positions LY3007113 as a modulator of tumor plasticity and therapy resistance, particularly in inflammation-driven carcinomas.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7